molecular formula C15H14O4 B15164491 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one CAS No. 143486-72-0

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one

Cat. No.: B15164491
CAS No.: 143486-72-0
M. Wt: 258.27 g/mol
InChI Key: BLLHOVYJXCQAMP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is a complex organic compound characterized by its phenolic and ether functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and 2-methoxyphenol as the primary starting materials.

  • Reaction Steps: The reaction involves a condensation process, where 4-hydroxybenzaldehyde is first converted to its corresponding acetophenone derivative. This derivative is then reacted with 2-methoxyphenol under acidic conditions to form the target compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and ether groups, respectively.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Various substituted phenols and ethers.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its phenolic group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The ether group may interact with enzymes or receptors, modulating biological processes.

Comparison with Similar Compounds

  • Piceol: 1-(4-Hydroxyphenyl)ethan-1-one

  • Bisphenol A: 4,4'-(Propane-2,2-diyl)diphenol

  • Vanillin: 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is unique due to its combination of phenolic and ether groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

143486-72-0

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C15H14O4/c1-18-14-4-2-3-5-15(14)19-10-13(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3

InChI Key

BLLHOVYJXCQAMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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